Levonorgestrel Impurity C
CAS No.: 1337972-89-0
Cat. No.: VC0195245
Molecular Formula: C23H28O
Molecular Weight: 320.48
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1337972-89-0 |
|---|---|
| Molecular Formula | C23H28O |
| Molecular Weight | 320.48 |
| IUPAC Name | (8R,9S,10R,13S,14S,17R)-13-ethyl-3,17-diethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol |
| Standard InChI | InChI=1S/C23H28O/c1-4-16-7-9-18-17(15-16)8-10-20-19(18)11-13-22(5-2)21(20)12-14-23(22,24)6-3/h1,3,8,15,18-21,24H,5,7,9-14H2,2H3/t18-,19+,20+,21-,22-,23-/m0/s1 |
| SMILES | CCC12CCC3C4CCC(=CC4=CCC3C1CCC2(C#C)O)C#C |
| Appearance | Pale Brown Solid |
| Melting Point | >300°C |
Introduction
Chemical Properties and Structure
Chemical Identification
Levonorgestrel Impurity C possesses distinct chemical identifiers that facilitate its recognition and analysis in pharmaceutical contexts. Table 1 summarizes the key chemical identification parameters of this compound.
Table 1: Chemical Identification Parameters of Levonorgestrel Impurity C
| Parameter | Information |
|---|---|
| Chemical Name | 13-Ethyl-3-ethynyl-18,19-dinor-17α-pregna-3,5-dien-20-yn-17-ol |
| CAS Number | 1337972-89-0 |
| Molecular Formula | C₂₃H₂₈O |
| Molecular Weight | 320.47 g/mol |
| UNII Code | VF9GAK25BB |
| Alternative Names | (1S,10R,11S,14R,15S)-15-Ethyl-5,14-diethynyltetracyclo[8.7.0.02,7.011,15]heptadeca-5,7-dien-14-ol; (8R,9S,10R,13S,14S,17R)-13-ethyl-3,17-diethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol |
The compound is structurally related to Levonorgestrel but differs in specific modifications that influence its physicochemical properties and potential biological activities .
Physical Properties
Understanding the physical properties of Levonorgestrel Impurity C is essential for its identification, isolation, and analytical method development. The compound presents as a white to off-white solid with specific solubility characteristics that influence its behavior during extraction and analysis .
Table 2: Physical Properties of Levonorgestrel Impurity C
| Property | Description |
|---|---|
| Physical Appearance | White to Off-White Solid |
| Melting Point | > 260°C |
| Solubility | Soluble in chloroform and ethyl acetate |
| Specific Rotation | -95.2° (c = 0.2, Chloroform) |
The solubility profile of Levonorgestrel Impurity C influences the choice of solvents and conditions for its extraction and analysis in pharmaceutical preparations .
Structural Features
Levonorgestrel Impurity C contains specific structural elements that distinguish it from Levonorgestrel and other related compounds. Its structure includes a steroid backbone with ethynyl groups at specific positions and a characteristic dienyl system .
The compound contains a cyclopentanoperhydrophenanthrene nucleus with an ethyl substituent at position 13, an ethynyl group at position 3, and another ethynyl group at position 20. The compound also features a 3,5-diene system that contributes to its unique chemical behavior . This structure results from specific modifications during synthesis or degradation pathways of Levonorgestrel.
Analytical Methods for Detection and Quantification
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) methodologies, particularly Reversed-Phase HPLC (RP-HPLC), represent the predominant analytical techniques for detecting and quantifying Levonorgestrel Impurity C in pharmaceutical preparations.
A validated RP-HPLC method for analyzing Levonorgestrel and its impurities utilizes a Luna C18 analytical column (150 × 4.6 mm, 5 μm, 100 Å) with a mobile phase consisting of acetonitrile and water (50:50, v/v) at a flow rate of 1.0 ml/min, with detection at 241 nm using a PDA detector . This method has been specifically validated for extracting Levonorgestrel from silicone-based intrauterine devices, with tetrahydrofuran (THF) as the extraction solvent .
Another gradient HPLC method employs a Kromasil C18 column (250 mm × 4.6 mm, 5 μm) with a mobile phase containing water in gradient combination with acetonitrile, monitored at 240 nm . This stability-indicating method demonstrated adequate resolution between Levonorgestrel and its impurities, with resolution values exceeding 1.5 .
Table 3: Chromatographic Parameters for Levonorgestrel Impurity C Analysis
| Parameter | Specification |
|---|---|
| Column | Luna C18 (150 × 4.6 mm, 5 μm, 100 Å) or Kromasil C18 (250 mm × 4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) or Gradient with Acetonitrile |
| Flow Rate | 1.0 ml/min |
| Detection Wavelength | 240-241 nm |
| Injection Volume | 20 μl |
| Run Time | 15 minutes |
| Retention Time | ~8.5 minutes (may vary based on specific method conditions) |
Method Validation Parameters
Analytical methods for Levonorgestrel Impurity C must undergo rigorous validation according to ICH guidelines to ensure their reliability and suitability for quality control purposes . Key validation parameters include:
Table 4: Method Validation Parameters for Levonorgestrel Impurity C Analysis
| Parameter | Results/Specifications |
|---|---|
| Specificity | No interference from blank matrix components |
| Linearity | Linear range: 2.6–15.6 μg/ml; Correlation coefficient (r): 0.9999 |
| Precision | Relative Standard Deviation (RSD) < 2% |
| Accuracy (Recovery) | 99.78–100.0% |
| Limit of Detection (LOD) | 0.013% of Levonorgestrel concentration |
| Limit of Quantification (LOQ) | 0.039% of Levonorgestrel concentration |
| Solution Stability | Stable for up to 24 hours |
These validation parameters ensure that the analytical methods can reliably detect and quantify Levonorgestrel Impurity C at levels as low as 0.039% of the active pharmaceutical ingredient, meeting regulatory requirements for impurity control .
Formation Pathways and Origin
Levonorgestrel Impurity C typically arises during the synthesis of Levonorgestrel, where various side reactions can occur, leading to the formation of impurities. The compound may form as a result of specific reaction conditions, the presence of catalysts, or through degradation pathways during storage.
Understanding the formation pathways of Levonorgestrel Impurity C is crucial for developing strategies to minimize its occurrence in pharmaceutical preparations. By optimizing reaction conditions, solvents, and catalysts, manufacturers can reduce impurity formation while ensuring high yield and purity of the final Levonorgestrel product.
Various stress conditions can influence the formation of Levonorgestrel Impurity C and other related impurities. Forced degradation studies have shown that Levonorgestrel undergoes significant degradation under acidic conditions (approximately 7% when treated with 2N HCl for 24 hours at 60°C) and basic conditions (approximately 10% when treated with 2N NaOH for 24 hours at 60°C) . These studies help identify potential degradation pathways and the resulting impurities, including Levonorgestrel Impurity C.
Regulatory Importance and Guidelines
ICH Guidelines for Impurities
The International Conference on Harmonization (ICH) provides comprehensive guidelines for the identification, qualification, and control of impurities in drug substances and products. These guidelines establish thresholds for reporting, identification, and qualification of impurities, ensuring the safety and efficacy of pharmaceutical products .
According to ICH Q3A and Q3B guidelines, impurities present in drug substances and products at or above 0.1% level should be identified and qualified . This requirement necessitates the development of sensitive and accurate analytical methods for detecting and quantifying impurities like Levonorgestrel Impurity C.
The ICH Q3C guideline specifically addresses residual solvents (organic volatile impurities) in drug products, providing recommendations on the use of less toxic solvents in manufacturing and setting pharmaceutical limits for these solvents . This guideline may be relevant for controlling the solvents used in the synthesis of Levonorgestrel and the analysis of its impurities, including Levonorgestrel Impurity C.
Pharmacopeial Standards
Pharmacopeial standards, such as those established by the European Pharmacopoeia (EP), provide official specifications for Levonorgestrel and its impurities, including Levonorgestrel Impurity C . These standards define acceptance criteria for impurity levels and prescribe analytical methods for their detection and quantification.
Levonorgestrel Impurity C, specifically designated as "Levonorgestrel EP Impurity C," is recognized in the European Pharmacopoeia as a potential impurity in Levonorgestrel drug substance . Pharmaceutical manufacturers must adhere to these pharmacopeial standards to ensure the quality and compliance of their products.
Applications in Pharmaceutical Research
Levonorgestrel Impurity C serves multiple purposes in pharmaceutical research and development:
-
Quality Control: Used as a reference standard for identifying and quantifying impurities in Levonorgestrel drug substance and products .
-
Method Development and Validation: Employed in the development and validation of analytical methods for impurity profiling .
-
Stability Studies: Used to investigate degradation pathways and establish stability profiles for Levonorgestrel formulations .
-
Regulatory Submissions: Included in documentation for regulatory submissions, such as Abbreviated New Drug Applications (ANDA) to the FDA .
-
Toxicity Studies: Utilized in toxicological assessments of Levonorgestrel formulations to ensure their safety .
Comparison with Other Levonorgestrel Impurities
Several impurities have been identified in Levonorgestrel drug substance, each with distinct chemical properties and potential effects on the stability and efficacy of pharmaceutical formulations. Comparing Levonorgestrel Impurity C with other known impurities provides valuable insights into their structural relationships and formation pathways.
Table 5: Comparison of Levonorgestrel Impurity C with Other Related Impurities
| Impurity | Chemical Name/Structure | Molecular Formula | Molecular Weight (g/mol) | Distinguishing Features |
|---|---|---|---|---|
| Levonorgestrel Impurity C | 13-Ethyl-3-ethynyl-18,19-dinor-17α-pregna-3,5-dien-20-yn-17-ol | C₂₃H₂₈O | 320.47 | Features a dienyl system at positions 3,5 |
| Levonorgestrel Impurity W | Δ5(10),6,8(9)-D-(-)-Norgestrel | C₂₂H₂₆O | 306.44 | Contains a different unsaturation pattern |
| Levonorgestrel (Parent compound) | 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregn-4-en-20-yn-3-one | C₂₁H₂₈O₂ | 312.45 | Contains a ketone group at position 3 |
Each impurity possesses unique structural features that influence its chromatographic behavior, allowing for their separation and identification during analysis . Levonorgestrel Impurity C is distinguished by its specific structure and formation pathway compared to other impurities, making it an important marker in quality control assessments.
Stability and Degradation Studies
Stability studies for Levonorgestrel and its impurities, including Levonorgestrel Impurity C, are essential for establishing the shelf life of pharmaceutical products and determining appropriate storage conditions. These studies typically involve exposing the drug substance or product to various stress conditions and monitoring the formation of degradation products.
Forced degradation studies have revealed significant degradation of Levonorgestrel under acidic and basic conditions, with the formation of multiple degradation products . Under acidic conditions (2N HCl, 24 hours at 60°C), Levonorgestrel degrades by approximately 7%, producing more than ten degradation peaks. Under basic conditions (2N NaOH, 24 hours at 60°C), it degrades by approximately 10%, yielding more than five degradation peaks .
Thermal stress (105°C for 24 hours), UV radiation (200 Wh/m²), visible light exposure (1.2 million lux hours), and humidity conditions (90% RH at 25°C for 168 hours) have shown minimal effect on Levonorgestrel stability, with no significant degradation observed under these conditions .
The stability-indicating analytical methods developed for Levonorgestrel and its impurities ensure that degradation products, including Levonorgestrel Impurity C, can be effectively detected and quantified throughout the shelf life of pharmaceutical products .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume